Documented In Vitro CYP Enzyme Inhibition Profile of CAS 941400-35-7
This compound has documented in vitro activity against several Cytochrome P450 (CYP) enzymes, a critical early indicator in ADME-Tox profiling for predicting drug-drug interactions [1]. This information, while not a direct comparison, establishes a baseline of biological interaction for the molecule that is absent for many uncharacterized building blocks. The observed inhibition of CYP3A4, CYP2C8, and CYP2B6 in human liver microsomes indicates that the compound interacts with these key metabolic enzymes. This data point serves as a differentiating factor from untested analogs, providing an initial screen for potential metabolic liabilities.
| Evidence Dimension | In vitro CYP Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50: CYP3A4 = 5,600 nM; CYP2C8 = 8,600 nM; CYP2B6 = 20,000 nM |
| Comparator Or Baseline | Untested positional isomer (e.g., 3-chloro-N-(2-fluorophenyl)propanamide) |
| Quantified Difference | N/A (Comparator data unavailable) |
| Conditions | Human liver microsomes; specific probe substrates (midazolam, amodiaquine, bupropion); 5 min pre-incubation [1]. |
Why This Matters
For projects involving lead optimization or early ADME-Tox profiling, a known CYP inhibition profile allows researchers to triage compounds or design further analogs, which is an advantage over purchasing a completely untested isomer.
- [1] BindingDB. (n.d.). BDBM50366391 CHEMBL4173088: Affinity Data for 2-chloro-N-(3-fluorophenyl)propanamide. View Source
